molecular formula C10H7Cl2N B1600980 4,8-Dichloro-2-methylquinoline CAS No. 75896-69-4

4,8-Dichloro-2-methylquinoline

Cat. No. B1600980
CAS RN: 75896-69-4
M. Wt: 212.07 g/mol
InChI Key: TYOVSFHFYHSADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloro-2-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It is used in various scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.


Synthesis Analysis

The synthesis of 4,8-Dichloro-2-methylquinoline involves several steps. Chlorination of 4-hydroxy-8-methylquinolin-2 (1 H )-one with a mixture of phosphoryl chloride and phosphorus pentachloride afforded 2,4-dichloro-8-methylquinoline. Acid hydrolysis of dichloroquinoline, using dilute dichloroacetic acid, furnished 4-chloro-8-methylquinolin-2 (1 H )-one. Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1 H )-thione .


Molecular Structure Analysis

The molecular structure of 4,8-Dichloro-2-methylquinoline is characterized by a nitrogen-containing bicyclic compound. The empirical formula is C10H7Cl2N and the molecular weight is 212.08 .


Chemical Reactions Analysis

4,8-Dichloro-2-methylquinoline exhibits reactivity towards certain nucleophilic substitution reactions at position-4. Thiation, hydrazination, azidation, and amination reactions lead to the formation of a series of 4-substituted quinolin-2-ones (or 2-thiones) .


Physical And Chemical Properties Analysis

4,8-Dichloro-2-methylquinoline is a solid at room temperature. It has a molecular weight of 212.08 and its SMILES string is Cc1cc (Cl)c2cccc (Cl)c2n1 .

Scientific Research Applications

  • Chemistry of Substituted Quinolinones

    • Summary of the Application : The synthesis of 4-chloro-8-methylquinolin-2 (1H)-one and its thione analogue is described . Some nucleophilic substitution reactions of the 4-chloro group were carried out to get new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido and amino derivatives, which are of important synthetic use .
    • Methods of Application : The synthesis involved chlorination of 4-hydroxy-8-methylquinolin-2 (1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride . Acid hydrolysis of the resulting dichloroquinoline using dilute dichloroacetic acid furnished 4-chloro-8-methylquinolin-2 (1H)-one . Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1H)-thione .
    • Results or Outcomes : The structure of the new compounds was established by their elemental analysis, IR and 1H-NMR spectra . Also, the mass fragmentation pattern of some products is discussed .
  • Synthesis and Therapeutic Potential of Quinoline Derivatives

    • Summary of the Application : A new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives was developed . The antimicrobial potential of the synthesized derivatives was evaluated .
    • Methods of Application : The chemical structure of these derivatives was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies . The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
    • Results or Outcomes : The results of the antimicrobial evaluation are not specified in the source .
  • Antimicrobial Activity of Quinoline Derivatives

    • Summary of the Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Methods of Application : The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
    • Results or Outcomes : The results of the antimicrobial evaluation are not specified in the source .
  • Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2 (1H)-one

    • Summary of the Application : The synthesis of 4-chloro-8-methylquinolin-2 (1H)-one and its thione analogue is described . Some nucleophilic substitution reactions of the 4-chloro group were carried out to get new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido and amino derivatives, which are of important synthetic use .
    • Methods of Application : The synthesis involved chlorination of 4-hydroxy-8-methylquinolin-2 (1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride . Acid hydrolysis of the resulting dichloroquinoline using dilute dichloroacetic acid furnished 4-chloro-8-methylquinolin-2 (1H)-one . Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1H)-thione .
    • Results or Outcomes : The structure of the new compounds was established by their elemental analysis, IR and 1H-NMR spectra . Also, the mass fragmentation pattern of some products is discussed .
  • Antimicrobial Activity of Quinoline Derivatives

    • Summary of the Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Methods of Application : The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
    • Results or Outcomes : The results of the antimicrobial evaluation are not specified in the source .

Safety And Hazards

4,8-Dichloro-2-methylquinoline is toxic if swallowed and causes serious eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical. In case of ingestion or contact with eyes, immediate medical attention is required .

properties

IUPAC Name

4,8-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOVSFHFYHSADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488854
Record name 4,8-Dichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-2-methylquinoline

CAS RN

75896-69-4
Record name 4,8-Dichloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75896-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Dichloro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dichloro-2-methylquinoline
Reactant of Route 2
4,8-Dichloro-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
4,8-Dichloro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
4,8-Dichloro-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
4,8-Dichloro-2-methylquinoline
Reactant of Route 6
4,8-Dichloro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.